N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
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Description
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((4-methoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C24H28N4O6S and its molecular weight is 500.57. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound contains an indole moiety, which is a prevalent structure in many biologically active molecules . Indole derivatives are known to interact with various targets in the body, including receptors, enzymes, and ion channels .
Mode of action
Indole derivatives often exert their effects by binding to their targets and modulating their activity .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Indole derivatives are involved in a wide range of biological processes, including neurotransmission, inflammation, and cell growth .
Result of action
The molecular and cellular effects of the compound would depend on its targets and mode of action. Indole derivatives can have a wide range of effects, from modulating neurotransmission to inhibiting inflammation .
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N'-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O6S/c1-33-18-7-9-19(10-8-18)35(31,32)28-13-4-14-34-22(28)16-27-24(30)23(29)25-12-11-17-15-26-21-6-3-2-5-20(17)21/h2-3,5-10,15,22,26H,4,11-14,16H2,1H3,(H,25,29)(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYLXOSGZXFWQMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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